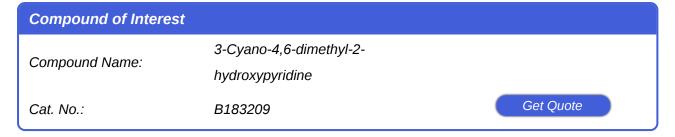


Spectroscopic Profile of 3-Cyano-4,6-dimethyl-2-hydroxypyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **3-Cyano-4,6-dimethyl-2-hydroxypyridine**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses, offering a comprehensive spectral fingerprint of the molecule. Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Spectroscopic Data Summary

The following tables present a consolidated summary of the quantitative data obtained from the spectroscopic analysis of **3-Cyano-4,6-dimethyl-2-hydroxypyridine**.

Table 1: ¹H NMR Spectral Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
12.31	br s	1H	N-H (pyridone tautomer)
6.16	S	1H	H-5
2.30	s	3H	C4-CH₃
2.22	s	3H	C6-CH₃

Solvent: DMSO-d₆

Table 2: 13C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
163.5	C=O (C-2)
152.1	C-6
149.8	C-4
117.2	C≡N
106.5	C-5
98.7	C-3
20.1	C6-CH₃
18.5	C4-CH₃

Solvent: DMSO-d₆

Table 3: FTIR Spectral Data



Wavenumber (cm ⁻¹)	Assignment	Intensity
3400-2800	O-H and N-H stretching (broad, characteristic of tautomeric forms)	Strong, Broad
2220	C≡N stretching	Strong
1650	C=O stretching (pyridone tautomer)	Strong
1600, 1550	C=C and C=N stretching (ring vibrations)	Medium-Strong
1450, 1380	C-H bending (methyl groups)	Medium

Table 4: UV-Vis Spectroscopic Data

Solvent	λmax (nm)	Molar Absorptivity (ε)
Ethanol	225, 315	Not Reported
Methanol	226, 314	Not Reported
Chloroform	230, 318	Not Reported

Table 5: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
148	100	[M] ⁺ (Molecular Ion)
119	85	[M - CHO] ⁺ or [M - N=C=O + H] ⁺
91	40	[M - CHO - CO]+
65	30	C₅H₅+

Experimental Protocols



Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Cyano-4,6-dimethyl-2-hydroxypyridine**.
- Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: zg30

• Number of Scans: 16

• Relaxation Delay: 1.0 s

· Acquisition Time: 3.28 s

Spectral Width: 20.5 ppm

• Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s



Acquisition Time: 1.09 s

Spectral Width: 240 ppm

• Temperature: 298 K

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation:

- Ensure the UATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the center of the diamond crystal.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

• Resolution: 4 cm⁻¹



Number of Scans: 16

Mode: Absorbance

Data Processing:

- Collect a background spectrum of the empty UATR accessory.
- Collect the sample spectrum.
- The instrument software will automatically subtract the background from the sample spectrum.
- Identify and label the major absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: Agilent Cary 60 UV-Vis spectrophotometer or equivalent.

Sample Preparation:

- Prepare a stock solution of 3-Cyano-4,6-dimethyl-2-hydroxypyridine in a suitable UV-grade solvent (e.g., ethanol) at a concentration of 1 mg/mL.
- From the stock solution, prepare a dilute solution with a concentration of approximately 0.01 mg/mL. The final absorbance should ideally be between 0.1 and 1.0.
- Use a 1 cm path length quartz cuvette.

Acquisition Parameters:

• Wavelength Range: 200 - 800 nm

• Scan Speed: 600 nm/min

Data Interval: 1.0 nm



 Baseline Correction: Use the pure solvent as a blank to perform a baseline correction before measuring the sample.

Data Processing:

- Record the absorbance spectrum of the sample.
- Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or equivalent.

Sample Preparation:

- Prepare a dilute solution of the sample in a suitable solvent compatible with ESI, such as methanol or acetonitrile, at a concentration of approximately 1 μg/mL.
- Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 10 μ L/min.

Acquisition Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 4000 V

Nebulizer Pressure: 35 psi

Drying Gas Flow: 10 L/min

Drying Gas Temperature: 325 °C

• Scan Range (m/z): 50 - 500

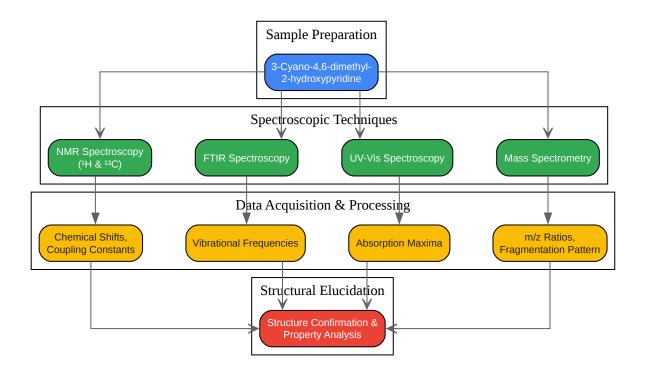
Data Processing:



- · Acquire the mass spectrum.
- Identify the molecular ion peak [M]⁺ and major fragment ions.
- Propose fragmentation pathways consistent with the observed peaks.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the tautomeric equilibrium of the compound.



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Caption: Workflow for the spectroscopic analysis of **3-Cyano-4,6-dimethyl-2-hydroxypyridine**.





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Caption: Tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. (Note: Actual chemical structure images would be embedded here in a full report.)

This guide serves as a foundational resource for researchers working with **3-Cyano-4,6-dimethyl-2-hydroxypyridine**, providing the necessary spectroscopic data and methodologies for its identification, characterization, and further investigation in various scientific applications.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyano-4,6-dimethyl-2-hydroxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183209#spectroscopic-analysis-of-3-cyano-4-6-dimethyl-2-hydroxypyridine]

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